Hydrogen Bond Donor Capacity: Target Compound vs. N-(4-Hydroxyphenyl)-Deficient Analog
The target compound possesses two hydrogen bond donors (phenolic OH and carboxamide NH), compared to zero HBDs for the N-(4-hydroxyphenyl)-deficient analog 1-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (CAS 945321-32-4). This difference is critical for aqueous solubility, membrane permeability, and target hydrogen-bonding interactions .
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 2 (phenolic OH + carboxamide NH) |
| Comparator Or Baseline | 1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (CAS 945321-32-4): 0 HBD |
| Quantified Difference | Δ = 2 HBDs |
| Conditions | Calculated from chemical structure (SMolecule, XLogP3 descriptor set) |
Why This Matters
Hydrogen bond donor count is a fundamental parameter in Lipinski's Rule of Five and directly impacts solubility, permeability, and oral bioavailability potential; the target compound's two HBDs place it in a more favorable drug-like space compared to analogs with zero HBDs.
